
3-Cyanovinylcarbazole
Overview
Description
3-Cyanovinylcarbazole is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound is particularly interesting due to its conjugated system, which can exhibit significant photophysical and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanovinylcarbazole typically involves the reaction of 9H-carbazole-3-carbaldehyde with a suitable nitrile precursor under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .
Chemical Reactions Analysis
Types of Reactions
3-Cyanovinylcarbazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Photocrosslinking Reactions
1. Mechanism and Efficiency
3-Cyanovinylcarbazole nucleoside (CNVK) exhibits remarkable efficiency in photocrosslinking reactions with complementary DNA strands. When irradiated with light at 366 nm, CNVK can rapidly crosslink to pyrimidine bases such as cytosine and thymine. Studies have shown that crosslinking to thymine occurs in approximately 1 second, while cytosine takes about 25 seconds . The selectivity of this reaction allows for precise targeting within DNA sequences, making it a valuable tool for genetic studies and diagnostics.
2. Applications in Epigenetics
One notable application of CNVK is in the selective detection of 5-methylcytosine (mC), an important epigenetic marker. The photocrosslinking reaction between CNVK-ODN and mC-containing ODNs has been demonstrated to occur rapidly, enabling potential mapping of mC sites in genomic DNA. This method could facilitate advancements in understanding gene regulation and epigenetic modifications .
DNA Origami Technology
1. Structural Applications
DNA origami is a technique that utilizes the programmable nature of DNA to create complex nanostructures. CNVK can be integrated into these structures to enhance their functionality. For instance, the incorporation of CNVK into DNA origami allows for the creation of responsive materials that can undergo structural changes upon light irradiation, which can be utilized in drug delivery systems and biosensing applications .
2. Functional Nanodevices
The versatility of DNA origami combined with CNVK's photocrosslinking capabilities enables the development of functional nanodevices. These devices can be designed for specific tasks such as targeted drug delivery or molecular detection, leveraging the precise control over molecular interactions afforded by the incorporation of CNVK .
Case Study 1: Photocrosslinking for SNP Detection
A study investigated the use of CNVK in detecting single nucleotide polymorphisms (SNPs) through its ultrafast photocrosslinking reaction. The results indicated that the presence of specific SNPs could be efficiently identified by monitoring crosslinking events, showcasing CNVK's potential in genetic diagnostics .
Case Study 2: Enhanced Stability in DNA Structures
Research demonstrated that incorporating CNVK into DNA duplexes significantly increased their thermal stability. The UV melting temperature of duplexes with CNVK was raised by approximately 30 °C compared to unmodified strands, indicating enhanced structural integrity which is crucial for various applications including gene therapy and synthetic biology .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-Cyanovinylcarbazole exerts its effects is primarily related to its electronic properties. The conjugated system allows for efficient charge transfer, making it useful in electronic applications. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar structure but with an ethyl group instead of a nitrile group, affecting its chemical properties and applications.
Poly-3-(9H-carbazol-9-yl)propylmethacrylate: A polymeric derivative used in dye-sensitized solar cells, showcasing different physical and chemical properties due to its polymeric nature.
Uniqueness
3-Cyanovinylcarbazole stands out due to its specific combination of a carbazole moiety and a nitrile group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and stability under various conditions .
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(9H-carbazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H |
InChI Key |
HDAVJPSXEPLOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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